1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane
Description
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane is a triazinane derivative featuring a six-membered 1,3,5-triazinane core substituted with three 2-(methylsulfanyl)ethyl groups.
Properties
CAS No. |
820241-34-7 |
|---|---|
Molecular Formula |
C12H27N3S3 |
Molecular Weight |
309.6 g/mol |
IUPAC Name |
1,3,5-tris(2-methylsulfanylethyl)-1,3,5-triazinane |
InChI |
InChI=1S/C12H27N3S3/c1-16-7-4-13-10-14(5-8-17-2)12-15(11-13)6-9-18-3/h4-12H2,1-3H3 |
InChI Key |
GZKLDLFFKKDVMM-UHFFFAOYSA-N |
Canonical SMILES |
CSCCN1CN(CN(C1)CCSC)CCSC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane typically involves the reaction of triazine derivatives with 2-(methylsulfanyl)ethyl groups. One common method involves the use of 1,3,5-triazine as a starting material, which undergoes nucleophilic substitution reactions with 2-(methylsulfanyl)ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s ability to form stable complexes with metal ions makes it useful in studying metal ion interactions in biological systems.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane involves its ability to form stable complexes with metal ions. The sulfur atoms in the 2-(methylsulfanyl)ethyl groups act as ligands, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and stability of the metal ions, making the compound useful in various applications, including catalysis and radiopharmaceuticals.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
Triazinane derivatives differ primarily in their substituents, which influence electronic properties, solubility, and reactivity:
Key Observations :
- Electronic Effects : Nitro groups (3f) reduce electron density on the triazinane core, while methylsulfanylethyl groups (target compound) may increase electron density via sulfur's lone pairs .
- Solubility : Bulky substituents (e.g., benzyl in 1c) decrease aqueous solubility, whereas hydrophilic linkers (TATA) improve compatibility with biological systems .
Peptide Cyclization
- TATA : Used to cyclize peptides via acrylamide-cysteine reactions, enabling library diversification for drug discovery. Slower reactivity compared to bromoacetamide-based linkers (e.g., TBMB) due to acrylamide's lower electrophilicity .
- Target Compound : The thioether groups may enable metal coordination or disulfide exchange reactions, offering orthogonal cyclization strategies.
Crystallographic Behavior
- 1a–1d : Substituents dictate crystal packing. For example, N-methylethylenamine (1a) forms hydrogen-bonded networks, while N-benzyl groups (1c) introduce steric hindrance .
- Target Compound : Methylsulfanylethyl groups could promote sulfur-mediated interactions (e.g., S···S or S–metal bonds), altering crystallinity.
Physical and Spectral Properties
Biological Activity
1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane is a derivative of the triazine family known for its diverse biological activities. This compound has garnered interest in pharmaceutical research due to its potential therapeutic applications. The biological activity of triazine derivatives is often linked to their ability to interact with various biological targets, including enzymes and receptors.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₄N₄S₃
- Molecular Weight : 274.43 g/mol
- CAS Number : Not widely specified but related compounds are documented.
The structure of 1,3,5-tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane allows for multiple interactions with biological molecules due to the presence of sulfur atoms and nitrogen heterocycles.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites, thereby blocking their activity. This is particularly relevant in the context of anti-cancer and antimicrobial activities.
- Receptor Interaction : It may also interact with specific receptors involved in signaling pathways, influencing cellular responses.
Biological Activities
- Antimicrobial Activity : Triazine derivatives have shown significant antimicrobial properties against various pathogens. Research indicates that compounds with triazine moieties exhibit effectiveness against bacteria and fungi.
- Anticancer Properties : Several studies have highlighted the potential of triazine derivatives as anticancer agents. They may induce apoptosis in cancer cells through various pathways.
- Anti-inflammatory Effects : Some derivatives have been studied for their anti-inflammatory properties, showing promise in reducing inflammation-related conditions.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study published in Pharmaceutical Research reported that triazine derivatives exhibit broad-spectrum antimicrobial activity, making them suitable candidates for the development of new antibiotics .
- Another investigation highlighted the anticancer potential of triazine compounds, demonstrating their ability to inhibit tumor growth in animal models .
- Research focusing on the anti-inflammatory properties revealed that certain triazine derivatives could significantly lower inflammatory cytokines in cell cultures .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane, and how can reaction yields be improved?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or cyclocondensation reactions. For example, analogous triazinane derivatives are synthesized by reacting amines or thiols with triazine precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 12–24 hours . Yield optimization can be achieved by controlling stoichiometry (e.g., 3:1 molar ratio of thiol to triazine), using catalysts like triethylamine, and inert atmospheres (N₂/Ar) to prevent oxidation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate high-purity products.
Q. Which spectroscopic techniques are most effective for characterizing 1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane?
- Methodological Answer :
- ¹H/¹³C-NMR : Key for confirming substituent integration and connectivity. For example, methylsulfanyl ethyl groups exhibit aliphatic proton signals at δ 2.5–3.0 ppm (CH₂-S) and δ 1.8–2.2 ppm (CH₃-S), while triazinane ring protons appear as singlets near δ 4.5–5.0 ppm .
- IR Spectroscopy : Identifies functional groups (e.g., C-S stretch at 600–700 cm⁻¹, triazinane ring vibrations at 1450–1550 cm⁻¹) .
- Mass Spectrometry (EI/ESI) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns to confirm structural integrity .
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of triazinane derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXT/SHELXL provides definitive bond lengths, angles, and stereochemistry. For example, triazinane rings typically show chair conformations, and sulfur-containing substituents exhibit bond lengths of ~1.81 Å (C-S). Data collection requires high-quality crystals grown via slow evaporation (e.g., from acetonitrile) and refinement with twin-detection algorithms for accurate resolution of disordered regions .
Advanced Research Questions
Q. What computational strategies predict the reactivity and stability of 1,3,5-Tris[2-(methylsulfanyl)ethyl]-1,3,5-triazinane in solution?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, sulfur atoms in methylsulfanyl groups often act as electron donors, influencing redox behavior .
- Molecular Dynamics (MD) Simulations : Assess solvation effects (e.g., in DMSO or water) to evaluate aggregation tendencies or hydrolysis pathways. Tools like GROMACS can simulate conformational changes under varying pH/temperature .
Q. How do conflicting spectral data (e.g., NMR vs. X-ray) for triazinane derivatives arise, and how can they be resolved?
- Methodological Answer : Discrepancies may stem from dynamic processes (e.g., ring puckering in solution vs. solid-state rigidity). To reconcile
- Compare temperature-dependent NMR (e.g., VT-NMR at –40°C to 100°C) to detect conformational freezing .
- Validate SCXRD results with solid-state NMR or Raman spectroscopy to confirm consistency across phases .
Q. What are the mechanistic pathways for the environmental degradation or metabolic transformation of this compound?
- Methodological Answer :
- Biotransformation Studies : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and analyze metabolites via LC-HRMS. For example, analogous triazinane flame retardants undergo oxidative desulfuration or hydroxylation .
- Hydrolysis Kinetics : Conduct pH-dependent stability tests (pH 2–12) with HPLC monitoring. Sulfur-containing triazinanes are prone to acid-catalyzed ring cleavage, releasing thiols .
Q. How can the compound’s potential mutagenicity be assessed using in silico and in vitro approaches?
- Methodological Answer :
- QSAR Models : Apply OECD-approved tools like Derek Nexus or ToxTree to predict Ames test outcomes based on structural alerts (e.g., α,β-unsaturated bonds) .
- Ames Test : Use Salmonella typhimurium strains TA98/TA100 with S9 metabolic activation. Dose-response curves (0.1–500 μg/plate) and statistical analysis (e.g., two-fold revertant increase) confirm mutagenic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
